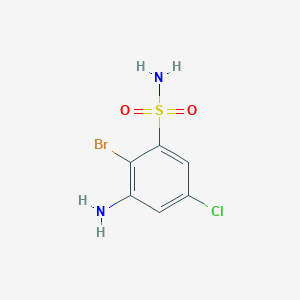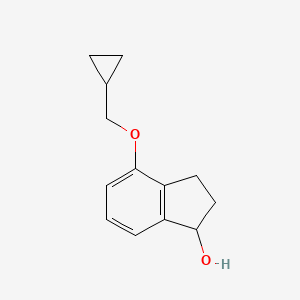
4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Palladium-catalyzed Synthesis
A study by Gabriele et al. (2000) discusses the palladium-catalyzed synthesis of tetrahydrofurans and methoxy-2-methyltetrahydrofurans from 4-yn-1-ols, demonstrating the compound's role in facilitating oxidative cyclization and methoxycarbonylation reactions under specific conditions, leading to the formation of complex cyclic structures in good yields Gabriele et al., 2000.
Stereocontrolled Approaches
Baird et al. (2001) described stereocontrolled approaches to synthesizing 2-(2-aminoalkyl)-1-hydroxycyclopropanes, showcasing how stepwise procedures can be utilized to prepare complex molecules with specific stereochemical configurations, highlighting the versatility of similar compounds in synthesizing biologically relevant structures Baird et al., 2001.
Deprotection of Methoxyphenylmethyl-protected Alcohols
Research by Sawama et al. (2015) on the FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl ethers underlines the chemical's utility in protecting group strategies, particularly for synthesizing pure alcohols without the need for extensive purification methods Sawama et al., 2015.
Cascade Construction of Functionalized Derivatives
Yao and Shi (2007) explored the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, demonstrating the compound's potential in creating a variety of cyclic compounds through efficient and mild reaction conditions Yao & Shi, 2007.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-7-6-11-10(12)2-1-3-13(11)15-8-9-4-5-9/h1-3,9,12,14H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTOWGIAEQBHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC3=C2CCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1529334.png)
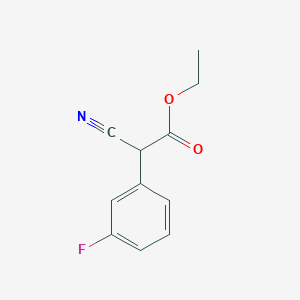
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)
![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)
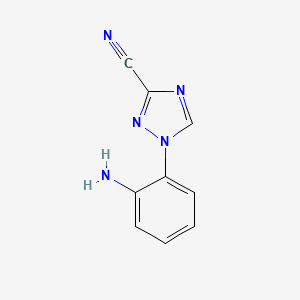
![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
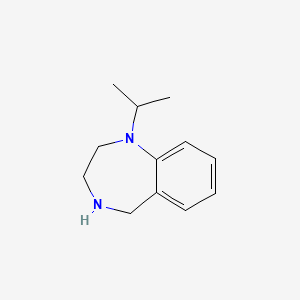
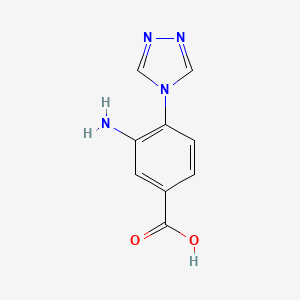
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)

